Cas no 864940-20-5 (methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate)

Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate is a specialized organic compound featuring a thiophene core functionalized with a 4-cyanobenzamido group at the 2-position and a methyl ester at the 3-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic frameworks. The presence of both electron-withdrawing (cyano) and electron-donating (thiophene) groups enhances its reactivity in cross-coupling and condensation reactions. Its crystalline form ensures consistent purity, while the ester moiety allows for further derivatization. The compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its balanced lipophilicity and structural versatility.
methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate structure
864940-20-5 structure
Product Name:methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate
CAS No:864940-20-5
MF:C14H10N2O3S
MW:286.305801868439
CID:6044685
PubChem ID:4053233
Update Time:2025-06-14

methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate
    • 3-Thiophenecarboxylic acid, 2-[(4-cyanobenzoyl)amino]-, methyl ester
    • AKOS024605273
    • F1358-0028
    • methyl 2-[(4-cyanobenzoyl)amino]thiophene-3-carboxylate
    • 864940-20-5
    • SCHEMBL10180390
    • Inchi: 1S/C14H10N2O3S/c1-19-14(18)11-6-7-20-13(11)16-12(17)10-4-2-9(8-15)3-5-10/h2-7H,1H3,(H,16,17)
    • InChI Key: OYTZXAUXDVTAAY-UHFFFAOYSA-N
    • SMILES: C1(NC(=O)C2=CC=C(C#N)C=C2)SC=CC=1C(OC)=O

Computed Properties

  • Exact Mass: 286.04121336g/mol
  • Monoisotopic Mass: 286.04121336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • Density: 1.38±0.1 g/cm3(Predicted)
  • Boiling Point: 403.8±40.0 °C(Predicted)
  • pka: 11.99±0.70(Predicted)

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Additional information on methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate

Comprehensive Overview of Methyl 2-(4-Cyanobenzamido)thiophene-3-carboxylate (CAS No. 864940-20-5)

Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate (CAS No. 864940-20-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This heterocyclic derivative combines a thiophene core with a cyanobenzamido substituent, making it a versatile intermediate for synthesizing bioactive molecules and advanced materials. Its unique structure, characterized by the presence of a carboxylate ester and a cyano group, enables diverse applications in drug discovery and functional material design.

In recent years, the demand for thiophene-based compounds like methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate has surged due to their role in developing kinase inhibitors and antimicrobial agents. Researchers are particularly interested in its potential as a building block for small-molecule therapeutics, especially in oncology and inflammation-related pathways. The compound's electron-withdrawing cyano group enhances its reactivity, facilitating selective modifications for targeted drug candidates.

From a synthetic chemistry perspective, CAS No. 864940-20-5 exemplifies the growing trend toward multicomponent reactions (MCRs) in medicinal chemistry. Its thiophene-3-carboxylate scaffold aligns with the industry's focus on fragment-based drug design, where modular structures are prioritized for lead optimization. Analytical techniques such as HPLC and LC-MS are commonly employed to validate its purity, reflecting the compound's importance in high-throughput screening platforms.

The compound's thermal stability and solubility profile make it suitable for polymeric material applications, particularly in organic electronics. With the rise of flexible electronics and OLED technologies, derivatives of methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate are being explored as charge-transport layers or emissive materials. This dual applicability in pharmaceuticals and materials science underscores its interdisciplinary value.

Environmental considerations are also shaping research around this compound. Recent studies investigate its green synthesis using catalytic methods to minimize waste, aligning with the principles of sustainable chemistry. Such approaches reduce reliance on hazardous reagents while maintaining high yields—a critical factor for industrial-scale production.

For researchers sourcing CAS 864940-20-5, quality parameters like chromatographic purity (>98%) and stoichiometric consistency are paramount. Suppliers increasingly provide detailed spectroscopic data (¹H/¹³C NMR, FT-IR) to meet stringent regulatory requirements in preclinical development. These protocols address common user queries about compound characterization and stability under storage conditions.

Emerging computational tools have further amplified interest in this molecule. In silico studies leveraging molecular docking and QSAR models predict its binding affinities with biological targets, accelerating virtual screening workflows. This computational synergy addresses frequent search trends around structure-activity relationships for thiophene derivatives.

In conclusion, methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate represents a convergence point for multiple scientific disciplines. Its adaptability across drug discovery, material engineering, and catalysis research ensures continued relevance in peer-reviewed literature and patent filings. Future directions may explore its nanostructured formulations or bioconjugation techniques for next-generation applications.

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